molecular formula C11H12O4S B12334419 2-Naphthalenol, methanesulfonate CAS No. 10290-91-2

2-Naphthalenol, methanesulfonate

Cat. No.: B12334419
CAS No.: 10290-91-2
M. Wt: 240.28 g/mol
InChI Key: OZSKQRKQCOYAJE-UHFFFAOYSA-N
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Description

2-Naphthalenol, methanesulfonate is a chemical compound derived from 2-naphthol, also known as beta-naphthol. It is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. This compound is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .

Preparation Methods

The preparation of 2-Naphthalenol, methanesulfonate typically involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The process can be summarized as follows :

  • Sulfonation of Naphthalene: : [ \text{C}{10}\text{H}{8} + \text{H}{2}\text{SO}{4} \rightarrow \text{C}{10}\text{H}{7}\text{SO}{3}\text{H} + \text{H}{2}\text{O} ]

  • Cleavage of Sulfonic Acid Group: : [ \text{C}{10}\text{H}{7}(\text{SO}{3}\text{H}) + 3\text{NaOH} \rightarrow \text{C}{10}\text{H}{7}\text{ONa} + \text{Na}{2}\text{SO}{3} + 2\text{H}{2}\text{O} ]

  • Neutralization: : [ \text{C}{10}\text{H}{7}\text{ONa} + \text{HCl} \rightarrow \text{C}{10}\text{H}{7}\text{OH} + \text{NaCl} ]

Chemical Reactions Analysis

2-Naphthalenol, methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :

  • Oxidation

    • Oxidation of 2-naphthol can lead to the formation of naphthoquinones.
  • Reduction

    • Reduction reactions can convert 2-naphthol to dihydronaphthalenes.
  • Substitution

    • Substitution reactions, such as the Bucherer reaction, where 2-naphthol reacts with ammonium sulfite to form 2-aminonaphthalene.

Scientific Research Applications

2-Naphthalenol, methanesulfonate has a wide range of scientific research applications :

  • Chemistry

    • Used as an intermediate in the synthesis of dyes, such as Sudan dyes.
  • Biology

    • Employed in the study of enzyme reactions and as a fluorescent probe.
  • Medicine

    • Investigated for its potential use in anticancer therapies due to its ability to act as an alkylating agent.
  • Industry

    • Utilized in the production of antioxidants, rubber chemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate esters of dihydric and polyhydric alcohols undergo fission of their alkyl-oxygen bonds, allowing them to react within the intracellular milieu. This reaction can lead to the alkylation of DNA, which is particularly useful in anticancer therapies .

Comparison with Similar Compounds

2-Naphthalenol, methanesulfonate can be compared with other similar compounds, such as 1-naphthol and other naphthalene derivatives :

  • 1-Naphthol

    • Similar structure but differs in the position of the hydroxyl group.
  • Naphthalene Derivatives

    • Includes compounds like nafacillin, naftifine, tolnaftate, and terbinafine, which have various biological activities such as antimicrobial and anti-inflammatory properties.

This compound stands out due to its unique reactivity and applications in diverse fields.

Properties

CAS No.

10290-91-2

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methanesulfonic acid;naphthalen-2-ol

InChI

InChI=1S/C10H8O.CH4O3S/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7,11H;1H3,(H,2,3,4)

InChI Key

OZSKQRKQCOYAJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C=C(C=CC2=C1)O

Origin of Product

United States

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